molecular formula C17H16N4OS B11997462 4-((2-Methoxybenzylidene)amino)-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol

4-((2-Methoxybenzylidene)amino)-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B11997462
M. Wt: 324.4 g/mol
InChI Key: GZISAVIYTQVALT-WOJGMQOQSA-N
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Description

4-((2-Methoxybenzylidene)amino)-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that belongs to the class of triazole derivatives

Preparation Methods

The synthesis of 4-((2-Methoxybenzylidene)amino)-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol typically involves the condensation of 2-methoxybenzaldehyde with 4-amino-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Mechanism of Action

The mechanism of action of 4-((2-Methoxybenzylidene)amino)-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with various molecular targets and pathways. In antimicrobial and antifungal applications, it is believed to inhibit the synthesis of essential cellular components, leading to cell death. In anticancer applications, the compound may induce apoptosis or inhibit cell proliferation by interfering with key signaling pathways .

Comparison with Similar Compounds

Similar compounds to 4-((2-Methoxybenzylidene)amino)-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol include other triazole derivatives such as:

  • 4-((2-Hydroxybenzylidene)amino)-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol
  • 4-((2-Ethoxybenzylidene)amino)-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol
  • 4-((2-Chlorobenzylidene)amino)-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol

These compounds share similar structural features but differ in their substituents, which can significantly impact their biological activities and chemical properties. The presence of the methoxy group in this compound may enhance its solubility and bioavailability compared to its analogs .

Properties

Molecular Formula

C17H16N4OS

Molecular Weight

324.4 g/mol

IUPAC Name

4-[(E)-(2-methoxyphenyl)methylideneamino]-3-(4-methylphenyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C17H16N4OS/c1-12-7-9-13(10-8-12)16-19-20-17(23)21(16)18-11-14-5-3-4-6-15(14)22-2/h3-11H,1-2H3,(H,20,23)/b18-11+

InChI Key

GZISAVIYTQVALT-WOJGMQOQSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C2=NNC(=S)N2/N=C/C3=CC=CC=C3OC

Canonical SMILES

CC1=CC=C(C=C1)C2=NNC(=S)N2N=CC3=CC=CC=C3OC

Origin of Product

United States

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